molecular formula C8H7F3N2O2 B2589060 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol CAS No. 2205134-29-6

4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol

Cat. No.: B2589060
CAS No.: 2205134-29-6
M. Wt: 220.151
InChI Key: MHZAKRQEPTZLKY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.151. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

Substituted pyridazinone compounds, including those with trifluoromethyl groups, have been studied for their herbicidal properties. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. For instance, a specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, exhibits resistance to metabolic detoxification in plants and interferes with chloroplast development, akin to other herbicides but with enhanced efficacy (Hilton et al., 1969).

Antimicrobial and Antioxidant Activities

The design, synthesis, and characterization of new derivatives have shown promising antimicrobial and antioxidant activities. For instance, 1,2,3-triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings are supported by in silico molecular docking studies, highlighting their potential as inhibitors of certain enzymes (Bhat et al., 2016).

Drug Discovery and Organic Synthesis

Trifluoropyridazin-3(2H)-one serves as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. These derivatives are accessible through sequential nucleophilic aromatic substitution processes, indicating their utility in drug discovery and organic synthesis (Pattison et al., 2009).

Organocatalysis in Oxidations

Monosubstituted pyrimidinium and pyrazinium triflates, including those with trifluoromethyl groups, have been used as catalysts for oxidations with hydrogen peroxide. Their catalytic efficiency is notable, especially for derivatives with electron-withdrawing groups, demonstrating their role as efficient organocatalysts in sulfoxidation and other oxidation reactions (Šturala et al., 2015).

Synthesis and pKa Determination

Research on the synthesis of trifluoromethylazoles and their pKa determination by 19F NMR spectroscopy has been conducted. This work enables the understanding of the acidic and basic properties of trifluoromethyl heterocycles, contributing to their potential applications in biological media pH measurement (Jones et al., 1996).

Properties

IUPAC Name

4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZAKRQEPTZLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C(=O)NN=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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